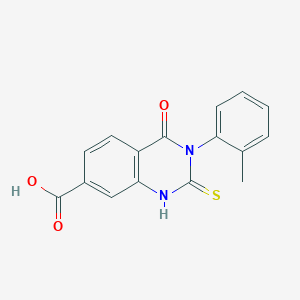
2-Mercapto-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanyl group, and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the carboxylic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Tolfenamic acid: A compound with a similar quinazoline core but different substituents.
Indole derivatives: Compounds with similar biological activities and applications.
Uniqueness
3-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
885460-71-9 |
|---|---|
Fórmula molecular |
C16H12N2O3S |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3S/c1-9-4-2-3-5-13(9)18-14(19)11-7-6-10(15(20)21)8-12(11)17-16(18)22/h2-8H,1H3,(H,17,22)(H,20,21) |
Clave InChI |
BPQKSBLPMCFWAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
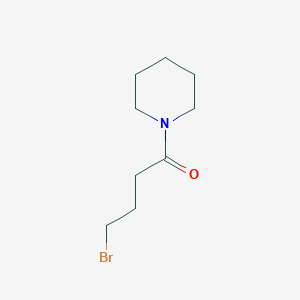

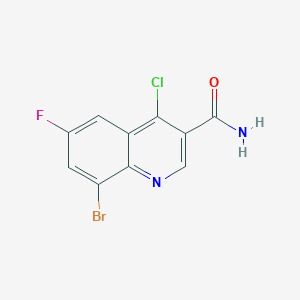
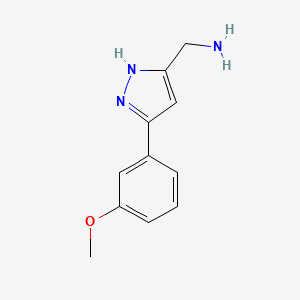
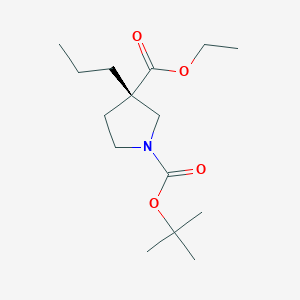
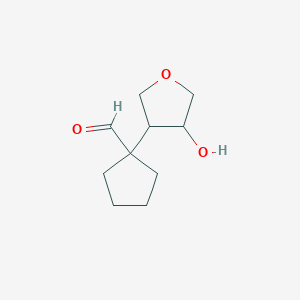
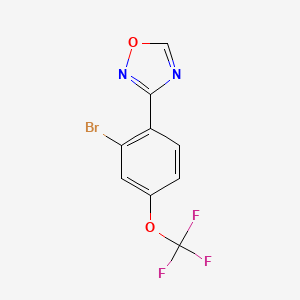
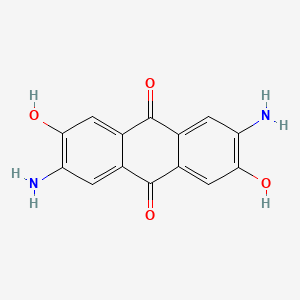
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
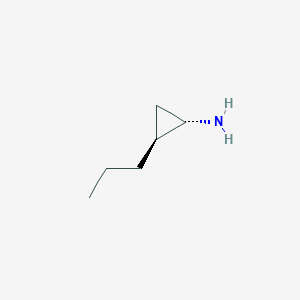

![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)

